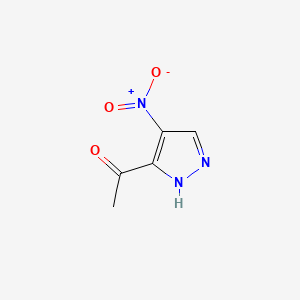

1-(4-Nitro-1H-pyrazol-5-yl)ethanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

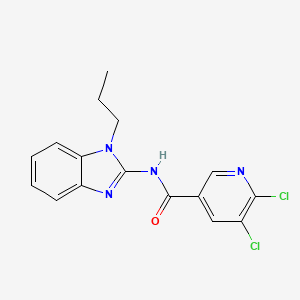

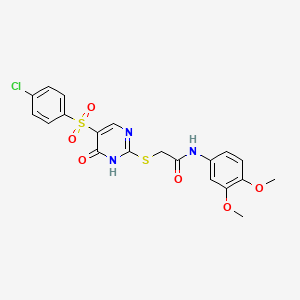

“1-(4-Nitro-1H-pyrazol-5-yl)ethanone” is a compound with the CAS Number: 2228374-35-2. It has a molecular weight of 155.11 and its IUPAC name is 1-(4-nitro-1H-pyrazol-5-yl)ethan-1-one .

Molecular Structure Analysis

The molecular structure of “this compound” is represented by the linear formula C5H5N3O3 .Scientific Research Applications

Chemical Transformations and Synthesis

1-(4-Nitro-1H-pyrazol-5-yl)ethanone and its derivatives have been extensively studied for their chemical transformations. For instance, hydrazinolysis of related compounds leads to the formation of hydrazones, which are further used in various chemical syntheses (Smolyar, 2010). Another study focused on synthesizing a series of compounds bearing benzimidazole and pyrazoline motifs, demonstrating the versatility of these compounds in medicinal chemistry (Desai, Pandya, & Vaja, 2017).

Solid-State and Structural Analysis

The solid-state structure of related pyrazolyl ethanones has been determined, highlighting the importance of these compounds in crystallography and material sciences. For example, the crystal structure of 4-acetylpyrazole, a compound closely related to this compound, has been studied to understand its stacking and hydrogen bonding patterns (Frey, Schoeller, & Herdtweck, 2014).

Antimicrobial and Fungicidal Activities

Certain derivatives of this compound have been synthesized and tested for antimicrobial and fungicidal activities. These studies contribute to the development of new pharmaceutical agents with potential applications in combating microbial infections (Liu et al., 2012).

Molecular Docking and Pharmacological Applications

The molecular docking studies of related pyrazole compounds indicate potential for pharmacological applications. For example, compounds with a fluorine atom attached to the benzene ring and ethanone attached to the pyrazoline ring have been suggested to exhibit inhibitory activity against certain enzymes, indicating potential anti-neoplastic properties (Mary et al., 2015).

Insecticidal Evaluation

Pyrazole-based derivatives have been evaluated for insecticidal activity, showcasing their potential use in agriculture and pest control. Some compounds have shown high mortality rates against certain pests, indicating their effectiveness as insecticides (Halim et al., 2020).

Safety and Hazards

Mechanism of Action

Target of Action

Similar compounds have been evaluated as potential tubulin polymerization inhibitors . Tubulin is a globular protein and is the main component of microtubules in cells, playing a crucial role in cell division.

Mode of Action

If it acts similarly to related compounds, it may inhibit tubulin polymerization . This inhibition disrupts the formation of the mitotic spindle, which is essential for cell division, thereby exerting an anti-proliferative effect on cells.

Biochemical Pathways

If it acts as a tubulin polymerization inhibitor, it would affect the dynamics of microtubule assembly and disassembly, which are critical for various cellular functions, including cell division, intracellular transport, and maintenance of cell shape .

Result of Action

If it acts as a tubulin polymerization inhibitor, it could potentially lead to cell cycle arrest and apoptosis, thereby exerting an anti-proliferative effect on cells .

Biochemical Analysis

Biochemical Properties

It is known that nitro-containing compounds can participate in various biochemical reactions, often acting as electrophiles

Cellular Effects

Nitro-containing compounds can influence cell function in various ways, including impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Nitro-containing compounds can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Properties

IUPAC Name |

1-(4-nitro-1H-pyrazol-5-yl)ethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5N3O3/c1-3(9)5-4(8(10)11)2-6-7-5/h2H,1H3,(H,6,7) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJGXIJAVQQCOIP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(C=NN1)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5N3O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.11 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2228374-35-2 |

Source

|

| Record name | 1-(4-nitro-1H-pyrazol-5-yl)ethan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-methyl-5-(thiophen-3-yl)-5,6-dihydropyrimido[4,5-d]pyrimidine-2,4,7(1H,3H,8H)-trione](/img/structure/B2375267.png)

![(E)-N-(3-(3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)-3-(thiophen-2-yl)acrylamide](/img/structure/B2375268.png)

![4-[(4-Methylpyrazol-1-yl)methyl]pyridine;dihydrochloride](/img/structure/B2375276.png)

![4-Ethyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine dihydrochloride](/img/structure/B2375277.png)